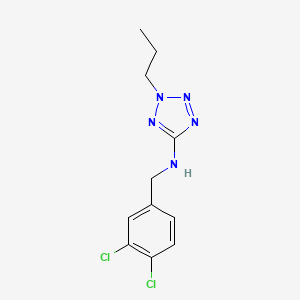

N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine

Description

N-(3,4-Dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine is a heterocyclic organic compound featuring a tetrazole core substituted with a 3,4-dichlorobenzyl group and a propyl chain.

Properties

Molecular Formula |

C11H13Cl2N5 |

|---|---|

Molecular Weight |

286.16 g/mol |

IUPAC Name |

N-[(3,4-dichlorophenyl)methyl]-2-propyltetrazol-5-amine |

InChI |

InChI=1S/C11H13Cl2N5/c1-2-5-18-16-11(15-17-18)14-7-8-3-4-9(12)10(13)6-8/h3-4,6H,2,5,7H2,1H3,(H,14,16) |

InChI Key |

KXPAZQYBOOTLGA-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1N=C(N=N1)NCC2=CC(=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine typically involves the reaction of 3,4-dichlorobenzyl chloride with a tetrazole derivative under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and a base such as potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and scalability .

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole ring undergoes oxidation under specific conditions. For example, potassium permanganate (KMnO₄) in acidic or alkaline media can oxidize the compound, potentially leading to ring cleavage or functional group modification. This reactivity is typical of tetrazoles, which are susceptible to oxidation due to their conjugated nitrogen framework.

Key Parameters

| Reaction Type | Reagent | Conditions | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄ | Acidic/alkaline media | Ring cleavage or functional group oxidation |

Reduction Reactions

Lithium aluminum hydride (LiAlH₄) or other reducing agents can target the tetrazole ring. Reduction typically converts the tetrazole into an amine or hydrazine derivative, though specific outcomes depend on the reaction conditions (e.g., solvent, temperature). For example, LiAlH₄ in tetrahydrofuran (THF) may reduce the tetrazole to a diamine structure.

Key Parameters

| Reaction Type | Reagent | Conditions | Outcome |

|---|---|---|---|

| Reduction | LiAlH₄ | THF, reflux | Conversion to diamine derivative |

Substitution Reactions

The compound participates in nucleophilic substitution reactions, particularly at the tetrazole nitrogen. Sodium azide (NaN₃) or other azide sources can replace hydrogen atoms on the tetrazole ring, forming azide derivatives. This reaction is facilitated by the electron-deficient nature of the tetrazole nitrogen.

Key Parameters

| Reaction Type | Reagent | Conditions | Outcome |

|---|---|---|---|

| Substitution | NaN₃ | DMF, 60–80°C | Azide derivative formation |

Coupling Reactions

The dichlorobenzyl group enables coupling reactions, such as carbamate formation. For instance, reacting the compound with carbonyl chlorides (e.g., phosgene) under basic conditions can yield carbamate derivatives. This is exemplified in patent literature where similar tetrazole derivatives are coupled with carbonyl reagents to form neurotherapeutic agents .

Key Parameters

| Reaction Type | Reagent | Conditions | Outcome |

|---|---|---|---|

| Carbamate Formation | Phosgene | Base, inert atmosphere | Carbamate derivative |

Mechanistic Insights

The tetrazole ring’s ability to mimic carboxylic acids enhances its binding to biological targets (e.g., enzymes, receptors). This property is critical in medicinal chemistry, where such interactions can modulate enzyme activity or receptor signaling. For example, in patent EP1879873B1, tetrazole derivatives with dichlorobenzyl groups are explored as neurotherapeutic agents due to their affinity for specific targets .

Comparative Analysis of Reaction Types

| Reaction | Reagents | Key Features | Applications |

|---|---|---|---|

| Oxidation | KMnO₄ | Ring cleavage | Functional group modification |

| Reduction | LiAlH₄ | Amine formation | Synthesis of diamine derivatives |

| Substitution | NaN₃ | Azide formation | Bioconjugation or drug design |

| Coupling | Phosgene | Carbamate synthesis | Neurotherapeutic compound development |

Structural Variants and Reactivity

While the query focuses on the 3,4-dichlorobenzyl derivative, analogous compounds (e.g., 2,3-dichlorobenzyl tetrazoles) exhibit similar reactivity patterns. For example, N-(2,3-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine undergoes oxidation and substitution reactions under comparable conditions. The dichlorobenzyl substitution pattern influences stability and reactivity, with para-substituted derivatives (3,4-dichloro) often displaying enhanced lipophilicity and metabolic stability.

Scientific Research Applications

Research indicates that N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine exhibits significant biological activity. Preliminary studies have suggested potential applications in:

- Antimicrobial Activity : The compound has been evaluated for its efficacy against various bacterial strains, showing promising results in inhibiting growth .

- Anticancer Properties : In vitro studies have indicated that this compound may exhibit cytotoxic effects against cancer cell lines, suggesting a role as a potential anticancer agent .

Antimicrobial Studies

In a recent study, compounds similar to this compound were tested against Gram-positive and Gram-negative bacteria. Results showed that modifications in the dichlorobenzyl structure significantly impacted antimicrobial potency. For instance, derivatives with electron-withdrawing groups demonstrated enhanced activity against Escherichia coli with minimum inhibitory concentration (MIC) values indicating effective inhibition .

Anticancer Research

Another study focused on the anticancer properties of tetrazole derivatives, including this compound. The compound was subjected to MTT assays on various cancer cell lines (e.g., MDA-MB-231 for breast cancer) where it exhibited cytotoxicity comparable to established chemotherapeutics like cisplatin . Molecular docking studies further elucidated its interaction with target proteins involved in cancer progression.

Summary of Applications

Mechanism of Action

The mechanism of action of N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, its inhibitory effect on trypanothione reductase is achieved through binding to the active site of the enzyme, thereby preventing the reduction of trypanothione and disrupting the redox balance within the parasite . This leads to the accumulation of reactive oxygen species and ultimately the death of the parasite.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Analogous Compounds

Key Observations :

- Chlorine Positioning: The 3,4-dichlorobenzyl group in the target compound provides a distinct electronic and steric profile compared to mono-chlorinated analogs (e.g., 2-chlorophenyl in the thiadiazole derivative ). This di-substitution may enhance hydrophobic interactions in biological targets.

- Heterocycle Diversity : Thiadiazoles (as in ) and imidazoles (e.g., ) exhibit different aromaticity and hydrogen-bonding capabilities. Tetrazoles, with higher nitrogen content, often display superior metabolic stability compared to thiadiazoles.

Key Observations :

- The synthesis of thiadiazole derivatives (e.g., ) relies on POCl₃-mediated cyclization, a common method for heterocycle formation. In contrast, tetrazole synthesis often involves [2+3] cycloaddition between nitriles and sodium azide.

- The absence of explicit synthesis data for the target compound highlights a gap in the literature, necessitating further methodological exploration.

Table 3: Hypothetical Property Comparison (Based on Structural Analogues)

Key Observations :

- The target compound’s higher logP (vs. morpholine derivatives ) suggests greater lipophilicity, which may favor blood-brain barrier penetration but reduce aqueous solubility.

- Thiadiazole derivatives (e.g., ) show measurable anticancer activity, implying that tetrazole analogs could be optimized for similar applications.

Biological Activity

N-(3,4-Dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine is a compound of interest due to its potential biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the tetrazole class of compounds, characterized by a five-membered ring containing four nitrogen atoms. The presence of the dichlorobenzyl group and propyl substituent contributes to its unique biological profile.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing significant pharmacological effects:

-

Antimicrobial Activity :

- The compound exhibits promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .

- Anticancer Properties :

- Anti-inflammatory Effects :

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Evaluation

In a study assessing antimicrobial efficacy, this compound was tested alongside standard antibiotics. The compound demonstrated significant antibacterial activity with MIC values ranging from 0.5 to 4 µg/mL against clinical strains of Staphylococcus epidermidis and Klebsiella pneumoniae. This suggests its potential utility in treating infections caused by resistant bacterial strains .

Case Study: Cytotoxicity Assessment

The cytotoxicity of this compound was evaluated using human cancer cell lines (e.g., HeLa and MCF7). The results indicated an IC50 value ranging from 10 to 20 µM, showcasing its effectiveness in inhibiting cell proliferation while exhibiting low toxicity towards normal fibroblast cells (IC50 > 100 µM) .

Q & A

Q. What synthetic methodologies are recommended for N-(3,4-dichlorobenzyl)-2-propyl-2H-tetrazol-5-amine, and how can reaction conditions be optimized?

Answer: The compound can be synthesized via cyclization reactions using phosphoryl chloride (POCl₃) under reflux. A similar 1,3,4-thiadiazole-2-amine derivative was prepared by reacting 4-phenyl butyric acid with N-phenylthiosemicarbazide in POCl₃ at 90°C for 3 hours, followed by pH adjustment (8-9) and recrystallization from a DMSO/water mixture (3:1) . For the target tetrazole, substitute the thiosemicarbazide with a tetrazole precursor (e.g., sodium azide and nitrile via Huisgen cycloaddition). Key optimizations:

- POCl₃ stoichiometry : 1:3 molar ratio of precursor to POCl₃.

- Temperature control : Maintain reflux at 90°C ± 5°C to avoid side reactions.

- Alkylation : Use 3,4-dichlorobenzyl bromide (CAS 18880-04-1) as the alkylating agent, as demonstrated in benzylamine syntheses .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

- IR Spectroscopy : Identify NH stretching (3200–3400 cm⁻¹) and tetrazole ring vibrations (1450–1600 cm⁻¹) .

- NMR :

- X-ray Crystallography : Resolves bond lengths (e.g., tetrazole N-N bonds: ~1.30–1.35 Å) and dihedral angles between benzyl and tetrazole moieties. A related thiadiazole analog showed a 75° dihedral angle .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

Answer:

- Substituent Variation :

- Biological Assays :

- QSAR Modeling : Use Hansch analysis to correlate logP and Hammett constants (σ) with activity .

Q. What computational strategies predict binding affinity and metabolic stability?

Answer:

- Molecular Docking (AutoDock Vina) : Model interactions with target proteins (e.g., EGFR kinase). The dichlorobenzyl group may occupy hydrophobic pockets, as seen in oxadiazole inhibitors .

- DFT Calculations : At B3LYP/6-311G(d,p) level to determine HOMO-LUMO gaps (<5 eV indicates reactivity) and electrostatic potential maps (highlighting nucleophilic N2/N3 sites) .

- ADMET Prediction (SwissADME) : Assess Lipinski’s Rule compliance and CYP450 metabolism (propyl chain oxidation likely) .

Q. How to resolve synthetic yield discrepancies reported in literature?

Answer: Yield variations (e.g., 45% vs. 70%) may arise from:

- Reaction Time : Monitor via TLC; prolonged reflux (>3 hours) risks degradation .

- Purification : Compare column chromatography (ethyl acetate/hexane) vs. recrystallization (adjust DMSO/water ratios) .

- Catalysis : Test Mn(II) catalysts (5 mol% MnCl₂), which improved yields by 15–20% in analogous thiadiazole syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.